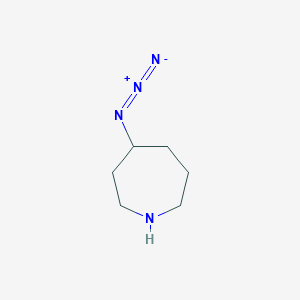

4-Azidoazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Azidoazepane, also known as 4-Azepanyl azide or 4-Azido-1-azepane, is a heterocyclic organic compound that contains a six-membered ring with an azide group attached to one of the carbon atoms. This compound has gained significant attention in the scientific community due to its potential applications in chemical synthesis, drug discovery, and bioorthogonal chemistry.

Aplicaciones Científicas De Investigación

Photochemistry and Detection of Dehydroazepine

Shields et al. (1987) explored the photochemistry of aryl azides, specifically focusing on the detection and characterization of dehydroazepine through time-resolved infrared spectroscopy and flash photolysis. Their study provided insights into the intermediacy of dehydroazepine, estimating its lifetime and measuring its reaction rate with nucleophiles at room temperature Shields et al., 1987.

Synthetic Routes to Triazoles

Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles. This method is significant for its compatibility with solid-phase peptide synthesis, contributing to the efficient and mild synthesis of triazoles Tornøe et al., 2002.

Synthesis and Evaluation of Iminocyclitols

Morís-Varas et al. (1996) focused on the synthesis and biological evaluation of seven-membered iminocyclitols, showcasing methods for obtaining polyhydroxyperhydroazepines. Their research contributes to understanding the chemical manipulations of aldopyranoses and the development of azepine-based compounds Morís-Varas et al., 1996.

Azepanium Ionic Liquids

Belhocine et al. (2011) introduced azepane as a starting material for synthesizing a new family of room-temperature ionic liquids. This research highlights the potential of azepane derivatives in mitigating disposal issues associated with diamine production by-products in the polyamide industry, providing a sustainable approach to material synthesis Belhocine et al., 2011.

Collagen Model Peptides

Erdmann and Wennemers (2010) studied azidoproline-containing collagen model peptides to explore their functionalizability and conformational properties. Their findings demonstrate the potential of "click" chemistry in developing functional collagen-based materials, emphasizing the compatibility of azide-functionalized compounds with the stabilization of collagen triple helices Erdmann & Wennemers, 2010.

Propiedades

IUPAC Name |

4-azidoazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVZNVMGMGUBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)

![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)

![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)

![1-Bromo-3-[2-(difluoromethyl)phenoxy]benzene](/img/structure/B2724401.png)